molecular formula C21H21ClN2OS B6050335 6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline

6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline

Cat. No. B6050335
M. Wt: 384.9 g/mol
InChI Key: VSPBSKREGOZSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline in lab experiments is its unique structure and properties. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a useful tool for studying these conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential use in other conditions. Additionally, future studies can focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline involves several steps. The first step is the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with 4-methylpiperidine to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-chloro-2-methylquinoline to form the final product.

Scientific Research Applications

6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline has been studied extensively for its potential use in scientific research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-13-7-9-24(10-8-13)21(25)17-12-19(20-6-3-14(2)26-20)23-18-5-4-15(22)11-16(17)18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBSKREGOZSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.